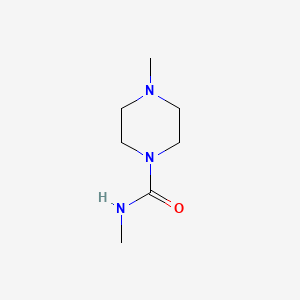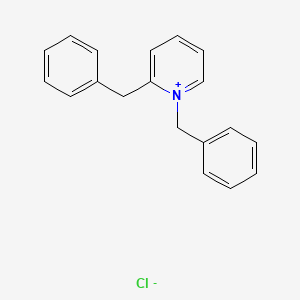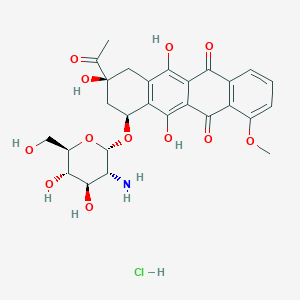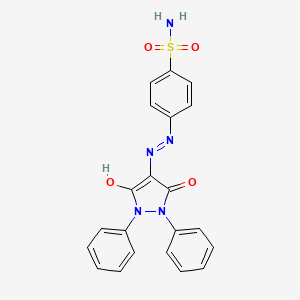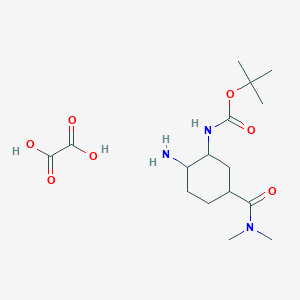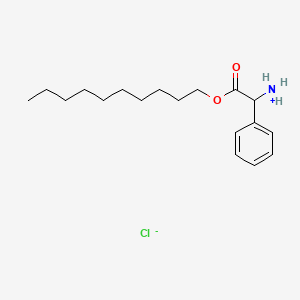
thulium;trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium;trifluoromethanesulfonic acid, also known as thulium(III) trifluoromethanesulfonate, is a chemical compound with the formula (CF3SO3)3Tm. It is a salt formed by the combination of thulium, a rare earth element, and trifluoromethanesulfonic acid, a strong organic acid. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thulium;trifluoromethanesulfonic acid can be synthesized by reacting thulium oxide (Tm2O3) with trifluoromethanesulfonic acid (CF3SO3H). The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of thulium oxide in trifluoromethanesulfonic acid.
- Heating the mixture to facilitate the reaction.
- Evaporation of the solvent to obtain the solid product.
The reaction can be represented as:
Tm2O3+6CF3SO3H→2Tm(CF3SO3)3+3H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Thulium;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas, oxidizing agents like oxygen, and various organic compounds for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thulium oxides, while substitution reactions may produce various thulium-organic compounds .
Scientific Research Applications
Thulium;trifluoromethanesulfonic acid has a wide range of scientific research applications, including:
Biology: It is used in biochemical research for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which thulium;trifluoromethanesulfonic acid exerts its effects involves its strong acidic nature and ability to act as a Lewis acid. It can protonate substrates, facilitating various chemical transformations. The trifluoromethanesulfonate group stabilizes the intermediate species formed during reactions, enhancing the overall reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in similar catalytic applications.
Thulium(III) chloride: Another thulium compound used in different chemical reactions.
Thulium(III) nitrate: Used in various industrial and research applications.
Uniqueness
Thulium;trifluoromethanesulfonic acid is unique due to its combination of a rare earth element with a strong organic acid, providing distinct catalytic properties and stability. Its ability to act as a catalyst in a wide range of reactions makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C3H3F9O9S3Tm |
|---|---|
Molecular Weight |
619.2 g/mol |
IUPAC Name |
thulium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
InChI Key |
PGBKAVGGAUWATE-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)

